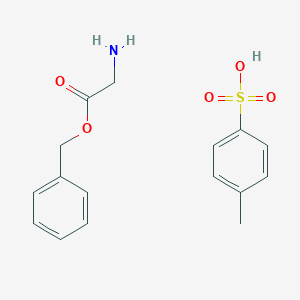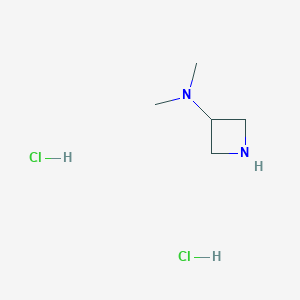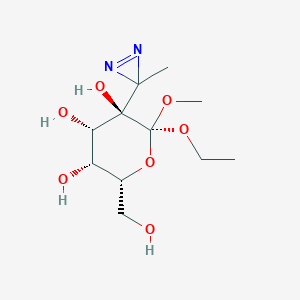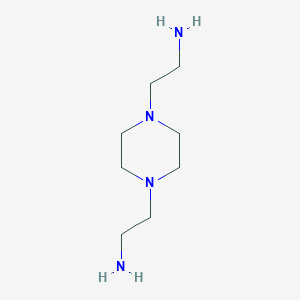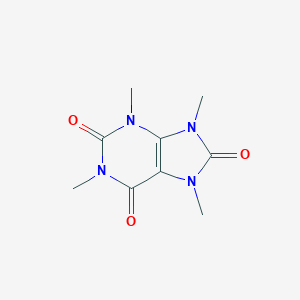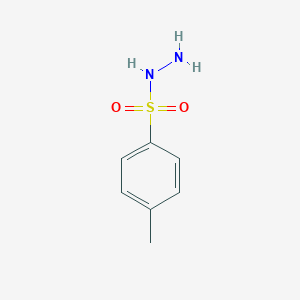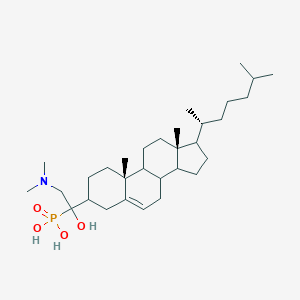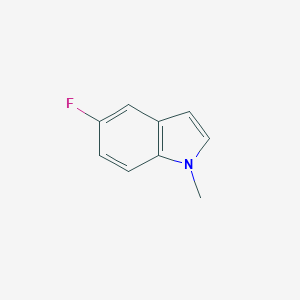
5-氟-1-甲基吲哚
描述
5-Fluoro-1-methylindole is a type of indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been explored in various studies. For instance, a new series of indole-based-sulfonamide derivatives was synthesized by treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chloride in the presence of pyridine . Another study reported the synthesis of a series of 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors .
Molecular Structure Analysis
The molecular formula of 5-Fluoro-1-methylindole is C9H8FN . Its average mass is 149.165 Da and its monoisotopic mass is 149.064072 Da .
Chemical Reactions Analysis
Indole derivatives have been shown to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens . Several indole derivatives, including 5-fluoro-2-methylindole, have been found to dose-dependently interfere with QS and suppress prodigiosin production, biofilm formation, swimming motility, and swarming motility .
科学研究应用
Cancer Treatment
Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . The presence of a fluorine atom in the indole ring, as in 5-Fluoro-1-methylindole, could potentially enhance this anti-cancer activity.
Microbial Infections
Indole derivatives, both natural and synthetic, have shown various biologically vital properties, including antimicrobial activity . Therefore, 5-Fluoro-1-methylindole could potentially be used in the treatment of microbial infections.
Treatment of Disorders
Indole derivatives have been used in the treatment of various types of disorders in the human body . The specific disorders that 5-Fluoro-1-methylindole could potentially treat would depend on further research.
HIV-1 Inhibition
Fluorinated indole derivatives have been found to be inhibitors of HIV-1 . Therefore, 5-Fluoro-1-methylindole could potentially be used in the treatment of HIV-1.
Central Nervous System Disorders
Some fluorinated indole derivatives have been found to be ligands for the CB2 cannabinoid receptor found in the central nervous system . Therefore, 5-Fluoro-1-methylindole could potentially be used in the treatment of central nervous system disorders.
Thrombus Prevention
Fluorinated indole derivatives have been found to be factor Xa inhibitors, which can prevent thrombus . Therefore, 5-Fluoro-1-methylindole could potentially be used in thrombus prevention.
作用机制
Target of Action
5-Fluoro-1-methylindole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . They have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Mode of Action
It’s known that indole derivatives interfere with quorum sensing (qs) systems of a wide range of bacterial pathogens . QS is a system of stimulus and response correlated to population density. By interfering with this system, 5-Fluoro-1-methylindole can inhibit biofilm formation and prodigiosin production .
Biochemical Pathways
Indole derivatives, including 5-Fluoro-1-methylindole, are known to affect various biochemical pathways. For instance, they have been shown to inhibit the shikimate pathway, which is crucial for the biosynthesis of indoles . By inhibiting this pathway, 5-Fluoro-1-methylindole can potentially disrupt the production of essential aromatic compounds in bacteria, thereby exerting its antimicrobial effects .
Result of Action
5-Fluoro-1-methylindole has been shown to have potent antibiofilm and antivirulence properties . Specifically, it can dose-dependently reduce both biofilm formation and prodigiosin production . These effects can potentially inhibit the growth and virulence of certain bacterial pathogens, thereby contributing to its antimicrobial activity.
安全和危害
未来方向
Indole derivatives, including 5-Fluoro-1-methylindole, have shown potential in applications targeting bacterial virulence . Their antibiofilm and antivirulence properties make them promising candidates for future research . Moreover, the synthesis of indole derivatives in water holds great potential to produce libraries of such compounds in water .
属性
IUPAC Name |
5-fluoro-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZSNJCMRDNQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406453 | |
| Record name | 5-fluoro-1-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-methylindole | |
CAS RN |
116176-92-2 | |
| Record name | 5-fluoro-1-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


